molecular formula C23H25N3O5 B12449185 (1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

(1R,2S)-2-({2-[(4-{[(2-methylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B12449185
M. Wt: 423.5 g/mol
InChI Key: ZJJZSSVGJHMAPT-RBUKOAKNSA-N
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Description

(1R,2S)-2-{N’-[4-(2-METHYLBENZAMIDO)BENZOYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a hydrazinecarbonyl group linked to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-{N’-[4-(2-METHYLBENZAMIDO)BENZOYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexane ring.

    Attachment of the Hydrazinecarbonyl Group: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.

    Coupling with Benzoyl Moiety: The final step involves coupling the hydrazinecarbonyl group with a benzoyl moiety, which can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-{N’-[4-(2-METHYLBENZAMIDO)BENZOYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of esters or amides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(1R,2S)-2-{N’-[4-(2-METHYLBENZAMIDO)BENZOYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-{N’-[4-(2-METHYLBENZAMIDO)BENZOYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl moiety can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-2-{N’-[4-(2-METHYLBENZAMIDO)BENZOYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

(1R,2S)-2-[[[4-[(2-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H25N3O5/c1-14-6-2-3-7-17(14)21(28)24-16-12-10-15(11-13-16)20(27)25-26-22(29)18-8-4-5-9-19(18)23(30)31/h2-3,6-7,10-13,18-19H,4-5,8-9H2,1H3,(H,24,28)(H,25,27)(H,26,29)(H,30,31)/t18-,19+/m0/s1

InChI Key

ZJJZSSVGJHMAPT-RBUKOAKNSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)[C@H]3CCCC[C@H]3C(=O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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